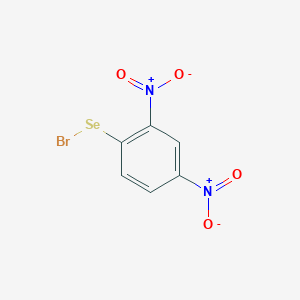
N-(4-Chloro-3-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and hydroxy groups in the phenyl rings of this compound suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea typically involves the reaction of 4-chloro-3-hydroxyaniline with 4,5-dichloro-2-hydroxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or thiourea.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted urea derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chloro and hydroxy groups suggests potential interactions with cellular components, possibly through hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
- N-(4-Chloro-3-hydroxyphenyl)-N’-(4-hydroxyphenyl)urea
- N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichlorophenyl)urea
- N-(4-Chloro-3-hydroxyphenyl)-N’-(2-hydroxyphenyl)urea
Uniqueness
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea is unique due to the presence of multiple chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups may offer distinct advantages in certain applications compared to its analogs.
属性
CAS 编号 |
63348-29-8 |
|---|---|
分子式 |
C13H9Cl3N2O3 |
分子量 |
347.6 g/mol |
IUPAC 名称 |
1-(4-chloro-3-hydroxyphenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O3/c14-7-2-1-6(3-11(7)19)17-13(21)18-10-4-8(15)9(16)5-12(10)20/h1-5,19-20H,(H2,17,18,21) |
InChI 键 |
ANYGZZPZSJLVNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2O)Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



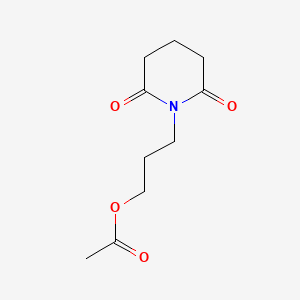
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)
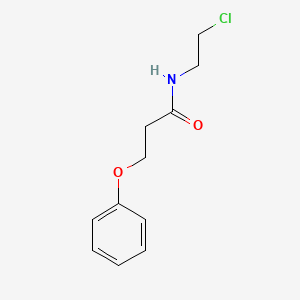

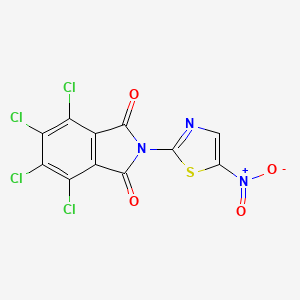
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
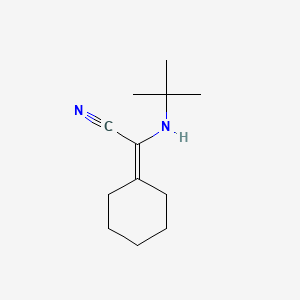
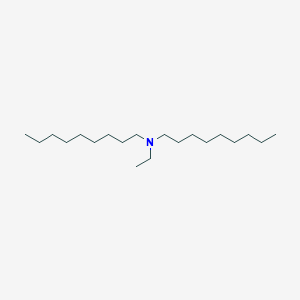
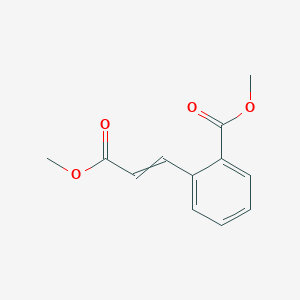
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
